N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound is characterized by its unique molecular structure, which includes a dimethylphenyl group and a tosylpyrrolidine moiety. Oxalamides are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
The compound's synthesis and properties have been reported in various scientific literature, including studies focused on its potential pharmacological applications. The specific molecular formula for N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is C20H29N3O2S, with a molecular weight of 375.5 g/mol .
N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be classified as an organic compound within the broader category of amides. Its functional groups include an oxalamide linkage and a tosyl group, which contribute to its chemical reactivity and potential biological activity.
The synthesis of N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pH, as well as purification steps including recrystallization or chromatography to isolate the final product.
The molecular structure of N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide includes:
The InChI key for this compound is YLQBMQCUIZJEEH-UHFFFAOYSA-N, and the SMILES representation is CC(C)C1=CC=CC=C1C(=O)N(C(=O)NCC(C)(C)S(=O)(=O)C)C
. This structural information aids in computational modeling and understanding of its reactivity and interactions .
N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions typical of oxalamides:
Reactions involving this compound may require specific solvents and catalysts to enhance yields and selectivity.
The mechanism of action for N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is not fully elucidated but may involve:
Further studies are needed to clarify its specific targets and pathways involved in its biological effects.
N1-(2,3-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has potential applications in:
This compound exemplifies the ongoing research into oxalamides for their promising biological activities and potential therapeutic uses. Further exploration into its properties and mechanisms will enhance understanding and application in pharmaceutical sciences.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: